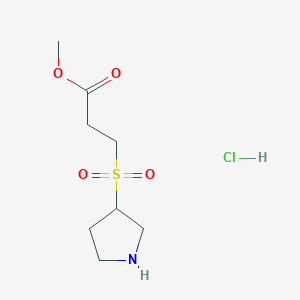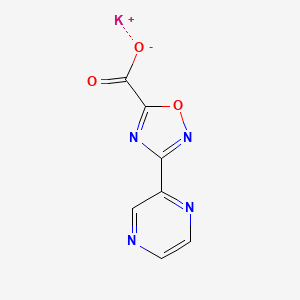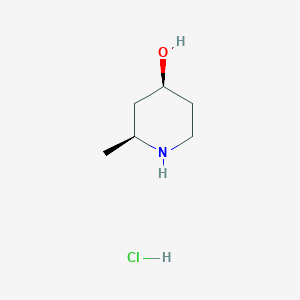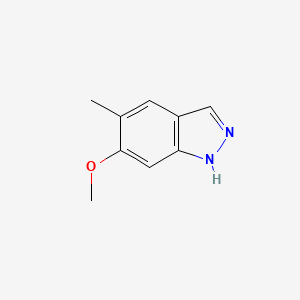
4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-
Descripción general
Descripción
“4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-” is a chemical compound with the molecular formula C19H39NO2 . It is also known as Monomethyl Sphingosine (d18:1) and N-Methyl-D-erythro-sphingosine .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 61 bonds. There are 24 non-H bonds, 3 multiple bonds, 16 rotatable bonds, 3 double bonds, 1 imide(s) (-thio), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 445.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It has an enthalpy of vaporization of 81.2±6.0 kJ/mol and a flash point of 59.5±19.3 °C . The index of refraction is 1.480, and it has a molar refractivity of 96.7±0.3 cm3 . It has 3 H bond acceptors, 3 H bond donors, and 16 freely rotating bonds . Its ACD/LogP is 6.85, and its ACD/LogD (pH 7.4) is 4.83 .Aplicaciones Científicas De Investigación
Marine Natural Products
A study focused on marine bryozoan Bugula neritina identified new compounds, including a ceramide and a cerebroside related to "4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)-". The unique structural features of these compounds, such as the branched methyl in the fatty acid moiety of the ceramide, highlight their potential in understanding marine biodiversity and bioactive substances (Tian et al., 2009).
Geochemical Reactions
Research on the geochemical reactions of terminal alkenes, including 1-octadecene, provides insights into the formation of methane and other hydrocarbons in sedimentary environments. These findings have implications for understanding natural gas formation and the role of organic compounds in geochemical processes (Alexander et al., 2011).
Lipid Chemistry
Investigations into the structural aspects of glycolipids have included the study of acetylated galactocerebrosides, providing important configurational and conformational information. This research contributes to our understanding of lipid structures and their biological roles (Martín‐Lomas & Chapman, 1973).
Sphingolipid Metabolism
Studies on sphingolipid bases and their derivatives, including the O-methyl ethers of sphingosine, have revealed detailed structural and spectral characteristics. This research aids in elucidating the complex pathways of sphingolipid metabolism and their implications in biological systems (Kisic et al., 1995).
Propiedades
IUPAC Name |
(2S,3R)-2-(methylamino)octadec-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(17-21)20-2/h15-16,18-22H,3-14,17H2,1-2H3/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMQNHNDMLZNDJ-RBUKOAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC=C[C@H]([C@H](CO)NC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octadecene-1,3-diol, 2-(methylamino)-, (2S,3R,4E)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1430127.png)
![5-Chlorothieno[2,3-C]pyridine](/img/structure/B1430129.png)





![{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1430140.png)


![Methyl 1H-pyrazolo[3,4-C]pyridine-7-carboxylate](/img/structure/B1430144.png)